molecular formula C17H15F3N2O3 B2943306 (E)-3-(furan-3-yl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide CAS No. 1448139-49-8

(E)-3-(furan-3-yl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide

Cat. No. B2943306
CAS RN: 1448139-49-8
M. Wt: 352.313
InChI Key: RTYKAOYYJNYKDU-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-3-yl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C17H15F3N2O3 and its molecular weight is 352.313. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis

Research has developed stereoselective routes to create hydroxylated derivatives of amino acids, utilizing ethyl (E)-3-nitroacrylate and furan as starting materials. These methods enable the synthesis of structurally complex and biologically relevant compounds, including those related to (E)-3-(furan-3-yl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide, for potential application in drug design and synthesis of bioactive molecules (Masesane & Steel, 2004).

Antibacterial and Antioxidant Activities

The compound has been a base for synthesizing derivatives with antibacterial, antiurease, and antioxidant activities. These activities highlight the potential of such compounds in developing new therapeutic agents with multiple biological effects (Sokmen et al., 2014).

Enantioselective Ene-reduction

An enantioselective ene-reduction process involving (E)-2-cyano-3-(furan-2-yl) acrylamide has been developed using marine and terrestrial fungi, showcasing a green chemistry approach to synthesizing chiral compounds. This research underscores the compound's utility in producing substances with a specific orientation, useful in pharmaceutical development (Jimenez et al., 2019).

Helicase Inhibition

(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide has been identified as an inhibitor of the SARS coronavirus helicase, demonstrating its potential as a lead compound in developing treatments for viral infections. This finding is particularly relevant for exploring antiviral agents amid ongoing global health challenges posed by coronaviruses (Lee et al., 2017).

Polymerization Applications

Research into controlled radical polymerization of acrylamides, including those containing phenylalanine moieties, suggests applications of this compound in materials science. These methodologies enable the synthesis of polymers with specific properties, potentially useful in biomedical applications (Mori et al., 2005).

properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c18-17(19,20)11-21-16(24)9-12-1-4-14(5-2-12)22-15(23)6-3-13-7-8-25-10-13/h1-8,10H,9,11H2,(H,21,24)(H,22,23)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYKAOYYJNYKDU-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)C=CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)/C=C/C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.